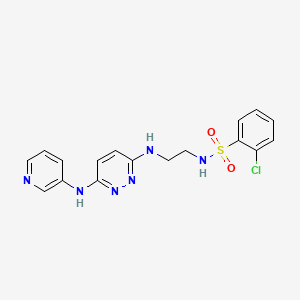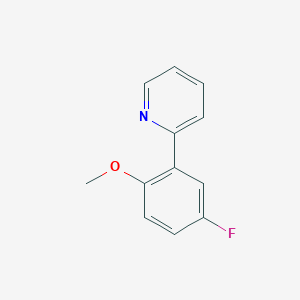![molecular formula C21H23N3O3 B2534180 1,3,8,8-tetrametil-5-fenil-5,8,9,10-tetrahidropirimid[4,5-b]quinolina-2,4,6(1H,3H,7H)-triona CAS No. 810628-93-4](/img/structure/B2534180.png)
1,3,8,8-tetrametil-5-fenil-5,8,9,10-tetrahidropirimid[4,5-b]quinolina-2,4,6(1H,3H,7H)-triona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality 1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry: The compound's unique structure makes it an intriguing subject for studies on heterocyclic chemistry and reaction mechanisms.
Medicine: In medicinal chemistry, it might serve as a scaffold for designing new drugs, given its potential bioactivity.
Industry: Industrial applications could span from advanced materials to specialty chemicals, depending on its chemical reactivity and stability.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multistep organic reactions starting from simpler aromatic and heterocyclic precursors. Key steps may include cyclization reactions to form the fused ring system and subsequent functional group modifications to introduce methyl and phenyl groups at specific positions. Reaction conditions often require anhydrous environments and inert atmospheres to prevent side reactions.
Industrial production methods: While laboratory synthesis focuses on precision and yields, industrial methods aim for scalability and cost-effectiveness. This might involve streamlined processes, utilizing continuous flow reactors and employing catalytic systems to enhance efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of reactions it undergoes: 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is prone to undergo a variety of chemical reactions, including:
Oxidation: Due to the presence of multiple reactive sites, it can undergo oxidation, potentially altering its electronic properties.
Reduction: Specific reagents can reduce the trione group to corresponding alcohols, affecting the overall molecular conformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common reagents and conditions used in these reactions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major products formed from these reactions: The products vary based on the reaction type, with oxidized derivatives, reduced forms, and substituted analogs being common
Mecanismo De Acción
The mechanism by which the compound exerts its effects: The biological and chemical effects of this compound are largely dictated by its ability to interact with various molecular targets through processes such as hydrogen bonding, pi-stacking, and coordination with metal ions.
Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and nucleic acids, with pathways influenced by the compound's ability to modulate biological activities and cellular processes.
Comparación Con Compuestos Similares
1,3,8,8-Tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline
5,5,8,8-Tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
1,3,8,8-Tetramethyl-5-phenylpyrimido[4,5-b]quinoline-2,4,6(1H,3H)-trione
Conclusion: 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a multifaceted compound with a broad range of scientific applications, stemming from its unique structure and reactivity
Propiedades
IUPAC Name |
1,3,8,8-tetramethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2)10-13-16(14(25)11-21)15(12-8-6-5-7-9-12)17-18(22-13)23(3)20(27)24(4)19(17)26/h5-9,15,22H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXHVNGZINRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)

![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2534105.png)
![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2534108.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2534113.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)

